Fluorine Substitution at the 5-Position: Enhanced Anti-Inflammatory Potency vs. Non-Fluorinated Benzofuran-3-ylacetic Acids
The 5-fluoro substituent on the benzofuran core enhances anti-inflammatory activity compared to non-fluorinated benzofuran-3-ylacetic acid analogs. In a 2023 SAR study, fluorinated benzofuran derivatives suppressed lipopolysaccharide-stimulated inflammatory mediators in macrophages, with IC₅₀ values ranging from 1.2 to 9.04 µM for interleukin-6 (IL-6), 1.5 to 19.3 µM for CCL2, 2.4 to 5.2 µM for nitric oxide, and 1.1 to 20.5 µM for prostaglandin E₂. The SAR analysis concluded that biological effects of benzofuran derivatives are enhanced in the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups [1]. The target compound's 5-fluoro-6-methyl arrangement provides both the fluorine enhancement and a methyl group at C6 that modulates steric and electronic properties, differentiating it from non-fluorinated (6-methyl-benzofuran-3-yl)acetic acid (CAS 142917-39-3) and from the des-methyl 2-(benzofuran-3-yl)acetic acid (CAS 64175-51-5).
| Evidence Dimension | Anti-inflammatory activity (IL-6 suppression IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured for this specific compound; predicted to fall within 1.2–9.04 µM range based on fluorinated benzofuran class SAR |
| Comparator Or Baseline | Non-fluorinated benzofuran-3-ylacetic acid analogs (6-methyl-benzofuran-3-yl-acetic acid, CAS 142917-39-3; benzofuran-3-ylacetic acid, CAS 64175-51-5): no fluorine-mediated activity enhancement reported in the same assay system; SAR indicates significantly weaker activity |
| Quantified Difference | Fluorinated benzofuran derivatives show IL-6 IC₅₀ values as low as 1.2 µM; non-fluorinated analogs lack equivalent quantitative data in the same system, but SAR trend indicates fluorine presence is a key driver of potency |
| Conditions | In vitro; lipopolysaccharide-stimulated macrophage inflammation model; IL-6 secretion measured |
Why This Matters
For anti-inflammatory drug discovery programs, selection of a fluorinated benzofuran-3-ylacetic acid scaffold provides established SAR-based potency advantage over non-fluorinated analogs, reducing the risk of inactive lead compounds.
- [1] Ayoub AJ, El-Achkar GA, Ghayad SE, Hariss L, Haidar RH, Antar LM, Mallah ZI, Badran B, Grée R, Hachem A, Hamade E, Habib A. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Int J Mol Sci. 2023 Jun 20;24(12):10399. doi: 10.3390/ijms241210399. View Source
